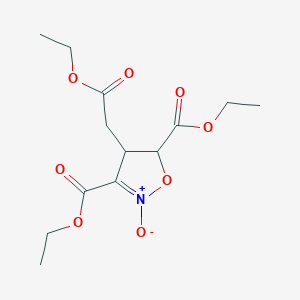![molecular formula C21H18ClNO4S B4931084 4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B4931084.png)
4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid is a chemical compound that has been widely studied in scientific research. This compound is also known as TAK-659 and has been found to have potential applications in the treatment of various diseases. In
Mecanismo De Acción
The mechanism of action of 4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid involves the inhibition of various signaling pathways that are involved in cell proliferation, survival, and immune response. This compound has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key signaling molecule in B-cell receptor (BCR) signaling pathway. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, which is a mechanism that is exploited for the treatment of B-cell malignancies.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid include the inhibition of B-cell activation, proliferation, and survival. This compound has also been found to have immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune diseases and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid is its potent anti-tumor activity against various types of cancer. This makes it a potential candidate for the development of novel cancer therapies. However, one of the limitations of this compound is its poor solubility, which makes it difficult to use in in vivo studies.
Direcciones Futuras
For the study of this compound include the development of novel formulations, the study of its immunomodulatory effects, and the combination with other drugs or therapies for the treatment of cancer.
Métodos De Síntesis
The synthesis of 4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid involves several steps. The first step is the reaction of 3-chlorobenzaldehyde with 4-methylbenzenesulfonyl chloride to form 3-chloro-4-methylbenzenesulfonamide. The second step is the reaction of 3-chloro-4-methylbenzenesulfonamide with benzylamine to form 4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzylamine. The final step is the reaction of 4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzylamine with 4-carboxybenzaldehyde to form 4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid.
Aplicaciones Científicas De Investigación
4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid has been extensively studied for its potential applications in the treatment of cancer, autoimmune diseases, and inflammatory diseases. In preclinical studies, this compound has been found to have potent anti-tumor activity against various types of cancer, including lymphoma, leukemia, and solid tumors. It has also been found to have immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune diseases and inflammatory diseases.
Propiedades
IUPAC Name |
4-[(3-chloro-N-(4-methylphenyl)sulfonylanilino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4S/c1-15-5-11-20(12-6-15)28(26,27)23(19-4-2-3-18(22)13-19)14-16-7-9-17(10-8-16)21(24)25/h2-13H,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMOEJGKOKGHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)C(=O)O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4931002.png)
![N-{5-[(benzylamino)carbonyl]-2-methylphenyl}-2-furamide](/img/structure/B4931014.png)
![ethyl cyano[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetate](/img/structure/B4931022.png)

![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide](/img/structure/B4931046.png)
![1-{2-(4-methylphenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone dihydrochloride](/img/structure/B4931052.png)
![N-(2-ethoxyphenyl)-2-[(2-thienylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4931056.png)
![3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4931083.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B4931089.png)
![N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea](/img/structure/B4931095.png)
![1-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide](/img/structure/B4931099.png)

![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-10H-phenothiazine-10-carboxamide](/img/structure/B4931111.png)
![6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B4931112.png)